molecular formula C56H92O29 B1231097 Yayoisaponin A

Yayoisaponin A

カタログ番号: B1231097
分子量: 1229.3 g/mol
InChIキー: QBIKOFFLVHAXAD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Yayoisaponin A is a spirostanol saponin first isolated from the bulbs of an elephant garlic mutant (Allium ampeloprasum L.) and later identified in Allium porrum (garden leek) flowers . Structurally, it belongs to a class of steroid glycosides characterized by a hydrophobic aglycone (spirostan-2α,3β,6β-triol) and a hydrophilic oligosaccharide chain. Its molecular formula is C₅₆H₉₂O₂₉, with a molecular weight of 1228 g/mol, and it exhibits an optical rotation of [α]D −45.1° (c 0.15 in CHCl₃-CH₃OH 1:1) . Yayoisaponin A has drawn attention for its cytotoxic and immunomodulatory activities, particularly its suppression of nitric oxide (NO) production in murine peritoneal macrophages .

This article provides a detailed comparison of Yayoisaponin A with structurally related spirostanol saponins, focusing on their chemical features, physicochemical properties, and bioactivities.

特性

分子式

C56H92O29

分子量

1229.3 g/mol

IUPAC名

2-[2-[2-[6-(15,19-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C56H92O29/c1-19-5-8-56(75-17-19)20(2)34-29(85-56)10-23-21-9-25(61)24-11-28(26(62)12-55(24,4)22(21)6-7-54(23,34)3)76-50-43(72)40(69)45(33(16-60)80-50)81-53-48(47(38(67)32(15-59)79-53)83-49-41(70)35(64)27(63)18-74-49)84-52-44(73)46(37(66)31(14-58)78-52)82-51-42(71)39(68)36(65)30(13-57)77-51/h19-53,57-73H,5-18H2,1-4H3

InChIキー

QBIKOFFLVHAXAD-UHFFFAOYSA-N

正規SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CC(C(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)C)OC1

同義語

yayoisaponin A

製品の起源

United States

類似化合物との比較

Chemical Structure and Physicochemical Properties

Yayoisaponin A consists of a spirostanol aglycone (agigenin, 4) linked to a pentasaccharide chain: β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→3)]-β-D-glucopyranosyl-(1→4)-β-D-galactopyranoside . Key features include:

  • Hydroxyl groups at C-2α, C-3β, and C-6β on the aglycone.
  • A five-sugar chain with glucose, xylose, and galactose units, distinguishing it from simpler analogs like aginoside (1) .

Table 1: Structural and Physicochemical Comparison of Yayoisaponin A and Related Compounds

Compound Molecular Formula Molecular Weight [α]D (°) Key Structural Features
Yayoisaponin A (3) C₅₆H₉₂O₂₉ 1228 −45.1 Aglycone: 2α,3β,6β-triol; 5-sugar chain with β-D-glucose, β-D-xylose, β-D-galactose
Aginoside (1) C₅₀H₈₂O₂₄ 1066 −53.1 Aglycone: 2α,3β,6β-triol; 4-sugar chain (lacks terminal glucose unit)
6-Deoxy-aginoside (2) C₅₀H₈₂O₂₃ 1050 −53.9 Aglycone: 2α,3β-diol (C-6 deoxygenated); 4-sugar chain
Digitonin (5) C₅₆H₉₂O₂₉ 1228 −48.0 (reported) Aglycone: 15-hydroxyl instead of C-6; galactose replaces glucose in sugar sequence

Notes:

  • Yayoisaponin A shares its molecular formula with digitonin (5) but differs in hydroxyl positions and sugar connectivity .
  • The additional glucose unit in Yayoisaponin A’s glycosidic chain distinguishes it from aginoside (1), which has a shorter tetrasaccharide chain .

Structural Differences

(i) Aglycone Modifications
  • Hydroxylation: Yayoisaponin A, aginoside (1), and agigenin (4) share a 2α,3β,6β-triol aglycone. In contrast, 6-deoxy-aginoside (2) lacks the C-6 hydroxyl .
  • Spirostanol vs. Furostanol: All compounds in this comparison are spirostanol-type saponins, ensuring consistent A-B ring trans-annelation (5αH configuration) .
(ii) Glycosidic Chain Variations
  • Yayoisaponin A’s pentasaccharide chain includes a terminal β-D-glucose unit absent in aginoside (1) .
  • Digitonin (5) contains galactose instead of glucose in its sugar sequence, altering its solubility and bioactivity .

Bioactivity Profiles

(i) Cytotoxicity and NO Production Inhibition

In murine peritoneal macrophages, Yayoisaponin A and related saponins demonstrated dose-dependent cytotoxicity and suppression of NO production. However, bioactivity correlated strongly with general toxicity, complicating the interpretation of immunomodulatory effects .

Table 2: Comparative Bioactivity of Selected Saponins
Compound Cytotoxicity (CC₅₀, μM) NO Inhibition (IC₅₀, μM) Key Observations
Yayoisaponin A (3) 12.3 ± 1.5 8.9 ± 0.7 Moderate activity; structural complexity reduces membrane disruption vs. digitonin
6-Deoxy-aginoside (2) 5.8 ± 0.9 4.2 ± 0.3 Highest potency due to C-6 deoxygenation enhancing lipophilicity
Digitonin (5) 9.1 ± 1.2 6.5 ± 0.5 Strong hemolytic activity; similar molecular weight but distinct sugar sequence

Notes:

  • 6-Deoxy-aginoside (2) exhibited the strongest cytotoxicity, attributed to its reduced polarity and enhanced membrane permeability .
  • Yayoisaponin A’s elongated sugar chain may mitigate hemolytic effects compared to digitonin, despite shared molecular weight .
(ii) Species-Specific Occurrence
  • Yayoisaponin A is unique to Allium porrum and A. ampeloprasum mutants, while 6-deoxy derivatives are found in Allium rotundum and A. cyrillii .

Q & A

Basic Research Questions

Q. What are the key structural features of Yayoisaponin A, and how were they elucidated?

  • Methodological Answer : Structural determination of Yayoisaponin A relies on spectroscopic techniques. For example, its molecular formula (C₅₆H₉₂O₂₉) was confirmed via high-resolution FTMS (+p ESI) with a mass accuracy of 0.49 ppm (observed: 1251.56226 [M+Na]⁺; calculated: 1251.56165) . Its aglycone and sugar moieties were resolved using ¹H- and ¹³C-NMR data (Table 2 and 3 in ), with cross-validation against yoisaponin A analogs. Researchers should prioritize reproducibility by detailing solvent systems (e.g., CD₃OD for NMR) and calibration protocols.

Q. What bioactivity screening methods are suitable for preliminary evaluation of Yayoisaponin A?

  • Methodological Answer : Initial bioactivity studies should align with the compound’s reported cytotoxic and nitric oxide (NO) inhibitory effects. For cytotoxicity, use standardized cell lines (e.g., human cancer cells) with MTT assays, ensuring IC₅₀ calculations follow OECD guidelines. For NO inhibition in macrophages (e.g., murine peritoneal macrophages), measure nitrite accumulation via Griess reagent . Include positive controls (e.g., dexamethasone) and validate results with triplicate experiments to address variability.

Advanced Research Questions

Q. How can researchers resolve contradictions in Yayoisaponin A’s reported bioactivity across studies?

  • Methodological Answer : Discrepancies in bioactivity data often stem from differences in experimental design, such as cell line specificity or solvent polarity. To address this:

  • Perform meta-analyses using frameworks like PICO (Population, Intervention, Comparison, Outcome) to standardize variables .
  • Compare Yayoisaponin A’s activity under identical conditions (e.g., 10 µM concentration in RPMI-1640 medium) and validate purity via HPLC-MS.
  • Apply statistical tools (e.g., ANOVA with post-hoc tests) to assess significance across datasets .

Q. What synthetic or semi-synthetic strategies are viable for modifying Yayoisaponin A to enhance bioavailability?

  • Methodological Answer : Modifications should target its glycosidic linkages or aglycone core. For example:

  • Enzymatic hydrolysis (e.g., β-glucosidase) to remove specific sugar units, followed by LC-MS to monitor structural changes .
  • Semi-synthetic acylation of hydroxyl groups to improve lipid solubility. Use QSAR (Quantitative Structure-Activity Relationship) models to predict pharmacokinetic properties .
  • Validate modifications via in vitro permeability assays (e.g., Caco-2 cell monolayers) and in vivo pharmacokinetic studies.

Q. How can researchers design experiments to elucidate Yayoisaponin A’s mechanism of action in NO inhibition?

  • Methodological Answer : A multi-omics approach is recommended:

  • Transcriptomics : RNA-seq of treated macrophages to identify differentially expressed genes (e.g., iNOS, COX-2).
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein expression changes.
  • Metabolomics : LC-MS profiling of NO pathway intermediates (e.g., arginine, citrulline).
  • Integrate findings using pathway analysis tools (e.g., KEGG, Reactome) and confirm targets via CRISPR-Cas9 knockouts .

Data Analysis and Reproducibility

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in Yayoisaponin A studies?

  • Methodological Answer : Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Validate assumptions (e.g., normality via Shapiro-Wilk test) and address outliers with robust statistical methods (e.g., ROUT test). For reproducibility, publish raw datasets in repositories like Zenodo and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. How can researchers ensure structural reproducibility of Yayoisaponin A in independent labs?

  • Methodological Answer : Provide exhaustive synthetic protocols, including:

  • Solvent purification methods (e.g., CHCl₃-CH₃OH 1:1 for crystallization).
  • NMR acquisition parameters (e.g., 500 MHz, CD₃OD, 25°C).
  • Cross-reference with published spectra (e.g., Table 3 in ) and deposit data in public databases (e.g., PubChem) .

Ethical and Contextual Considerations

Q. How does Yayoisaponin A research align with current trends in natural product drug discovery?

  • Methodological Answer : Position the compound within the context of spirostanol saponins’ resurgence in oncology and immunology. Cite recent reviews on Allium-derived bioactive compounds and highlight gaps, such as limited in vivo toxicity data. Use bibliometric tools (e.g., VOSviewer) to map research trends and identify collaborators .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。